![molecular formula C10H8BrNO2 B3055340 (5-(4-Bromophenyl)isoxazol-3-yl)methanol CAS No. 640291-96-9](/img/structure/B3055340.png)
(5-(4-Bromophenyl)isoxazol-3-yl)methanol
Overview
Description
“(5-(4-Bromophenyl)isoxazol-3-yl)methanol” is a chemical compound with the molecular formula C10H8BrNO2 . It has a molecular weight of 254.08 . This compound is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The SMILES string for this compound is OCc1cc(no1)-c2ccc(Br)cc2 . The InChI key is CBTFIJPSRUYXHW-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid . As mentioned earlier, it has a molecular weight of 254.08 .Scientific Research Applications
1. Biomedical Applications
(5-(4-Bromophenyl)isoxazol-3-yl)methanol and its derivatives show promise in various biomedical applications. For instance, a study demonstrated the potential use of a compound synthesized from 3-(4-bromophenyl)isoxazol-5(4H)-one in the regulation of inflammatory diseases, as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
2. Synthesis of Novel Compounds
This compound is also utilized in the synthesis of novel compounds with potential therapeutic applications. For example, its derivatives have been used to synthesize novel isoxazole derivatives with cytotoxic activity against human cancer cell lines, indicating potential in cancer treatment (Rao et al., 2014).
3. Corrosion Inhibition
Another application lies in the field of materials science, where a synthesized organic compound related to this compound was used as an inhibitor to protect copper in sulfuric acid solution, demonstrating the compound's potential as a corrosion inhibitor (Khezri et al., 2020).
4. Antimicrobial Activity
Additionally, certain derivatives of this compound have been synthesized and evaluated for antimicrobial properties, contributing to the development of new antimicrobial agents (Sharma et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIPRZYWGPFTQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586430 | |
Record name | [5-(4-Bromophenyl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
640291-96-9 | |
Record name | [5-(4-Bromophenyl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-(4-BROMOPHENYL)-3-ISOXAZOLYL)METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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